molecular formula C4H11NO2 B1664899 2-(2-Aminoethoxy)ethanol CAS No. 929-06-6

2-(2-Aminoethoxy)ethanol

Cat. No. B1664899
CAS RN: 929-06-6
M. Wt: 105.14 g/mol
InChI Key: GIAFURWZWWWBQT-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)ethanol, also known as Ethylene glycol mono (2-aminoethyl) ether, is a colorless to light yellow, thick liquid with a fishy odor . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .


Synthesis Analysis

The synthesis of 2-(2-Aminoethoxy)ethanol involves the reaction of diethylene glycol (DEG) with ammonia in a continuous mode in a hydrogen atmosphere in the presence of a catalyst at a temperature of 150° C to 250° C and pressure of 10 Bar to 20 Bar . The catalyst used is metal and its oxide or metal oxide on silica or alumina support .


Molecular Structure Analysis

The molecular formula of 2-(2-Aminoethoxy)ethanol is C4H11NO2, and its molecular weight is 105.14 g/mol . It is an organic compound with both amine and alcohol substituents .


Chemical Reactions Analysis

As an aminoalcohol, 2-(2-Aminoethoxy)ethanol neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

2-(2-Aminoethoxy)ethanol has a melting point of -12.5 °C and a boiling point of 218-224 °C (lit.) . It has a density of 1.05 and is miscible with water . It has a slightly viscous liquid form and an amine odor .

Safety And Hazards

2-(2-Aminoethoxy)ethanol is harmful in contact with skin and causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

Future Directions

Given its use in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling, 2-(2-Aminoethoxy)ethanol may continue to find utility in the development of new pharmaceuticals and biotechnological applications .

properties

IUPAC Name

2-(2-aminoethoxy)ethanol
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InChI

InChI=1S/C4H11NO2/c5-1-3-7-4-2-6/h6H,1-5H2
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InChI Key

GIAFURWZWWWBQT-UHFFFAOYSA-N
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Canonical SMILES

C(COCCO)N
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Molecular Formula

C4H11NO2
Record name 2-(2-AMINOETHOXY)ETHANOL
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Related CAS

32130-27-1
Record name Polyethylene glycol 2-aminoethyl ether
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DSSTOX Substance ID

DTXSID6027341
Record name 2-(2-Aminoethoxy)ethanol
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Molecular Weight

105.14 g/mol
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Physical Description

2-(2-aminoethoxy)ethanol appears as a colorless liquid with a faint fishlike odor. Combustible but difficult to ignite. Corrosive to tissue. Combustion produces toxic oxides of nitrogen., Dry Powder; Liquid, A colorless liquid with a faint fishlike odor; [CAMEO]
Record name 2-(2-AMINOETHOXY)ETHANOL
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Record name Ethanol, 2-(2-aminoethoxy)-
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Boiling Point

221 °C
Record name 2-(2-AMINOETHOXY)ETHANOL
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Flash Point

Flash point =126 °C, 260 °F (126.6 °C)
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Solubility

MISCIBLE WITH WATER AND ALCOHOLS
Record name 2-(2-AMINOETHOXY)ETHANOL
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Density

1.0572 @ 20 °C/20 °C
Record name 2-(2-AMINOETHOXY)ETHANOL
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Product Name

2-(2-Aminoethoxy)ethanol

Color/Form

COLORLESS LIQUID

CAS RN

929-06-6
Record name 2-(2-AMINOETHOXY)ETHANOL
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Melting Point

FP: -12.5 °C
Record name 2-(2-AMINOETHOXY)ETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1,710
Citations
F Barzagli, F Mani - Inorganica Chimica Acta, 2021 - Elsevier
The removal of CO 2 from the atmosphere (DAC technology) has been accomplished at room temperature and pressure with aqueous solutions of 2-(ethylamino)ethanol (EMEA) and 2-(…
Number of citations: 17 www.sciencedirect.com
M Ebrahiminejadhasanabadi, WM Nelson… - Fluid Phase …, 2022 - Elsevier
Among technologies used to remove carbon dioxide and hydrogen sulfide from natural gas and flue gas emissions, absorption processes based on amine solvents are the most …
Number of citations: 2 www.sciencedirect.com
FY Jou, JJ Carroll, FD Otto… - Industrial & engineering …, 1998 - ACS Publications
In this study experimental data are presented for the solubility of methane in 3.0 and 6.0 kmol/m 3 (30.5 and 59.5 wt %) solutions of 2-(2-aminoethoxy)ethanol (which is also called …
Number of citations: 9 pubs.acs.org
Z Chen, J Gu, A El Ayadi, AF Oberhauser… - Toxicology and applied …, 2019 - Elsevier
Hypertrophic scars (HS) limit movement, decrease quality of life, and remain a major impediment to rehabilitation from burns. However, no effective pharmacologic therapies for HS exist…
Number of citations: 3 www.sciencedirect.com
FY Jou, AE Mather - Journal of Chemical & Engineering Data, 2010 - ACS Publications
The solubility of ethane in (3.0 and 6.0) kmol·m −3 (30.5 and 59.5 mass %) solutions of 2-(2-aminoethoxy)ethanol has been measured over a range of temperatures from (298 to 398) K. …
Number of citations: 3 pubs.acs.org
S ONO, T YAMAFUJI, H CHAKI, H MORITA… - Chemical and …, 1995 - jstage.jst.go.jp
A series of 2-(2-aminoethoxy)-1-phenylethanols having a variety of N-and phenyl-substitution patterns as well as 5-and 6-membered heteroaryl counterparts of our prototype compound …
Number of citations: 4 www.jstage.jst.go.jp
J Winkelmann, J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2018 - Springer
Diffusion coefficient of 2-(2-aminoethoxy)-ethanol in water Page 1 Diffusion coefficient of 2-(2-aminoethoxy)-ethanol in water 3 Diffusion in Liquid Mixtures 3.1. Data 3.1.1. Diffusion in Binary Mixtures C4 H11 …
Number of citations: 0 link.springer.com
J Winkelmann, J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2018 - Springer
Diffusion coefficient of 2-(2-aminoethoxy)-ethanol in water at infinite dilution Page 1 Diffusion coefficient of 2-(2-aminoethoxy)-ethanol in water at infinite dilution 3 Diffusion in Liquid …
Number of citations: 0 link.springer.com
GH Yeun, SH Lee, YB Lim, HS Lee, MH Won… - Bulletin of the Korean …, 2013 - Citeseer
In the previous paper (Bull. Korean Chem. Soc., 2011, 32, 2997), the hybrid molecules between α-lipoic acid (ALA) and polyphenols (PPs) connected with neutral 2-(2-aminoethoxy) …
Number of citations: 10 citeseerx.ist.psu.edu
J Carroll, FY Jou, FD Otto, AE Mather - 1998 - osti.gov
The hydrocarbon processing industry commonly makes use of alkonalamine aqueous solutions to strip acid gases such as hydrogen sulfide and carbon dioxide from raw hydrocarbon …
Number of citations: 0 www.osti.gov

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